molecular formula C4H6BrF2NO B3175597 2-bromo-2,2-difluoro-N,N-dimethylacetamide CAS No. 95776-69-5

2-bromo-2,2-difluoro-N,N-dimethylacetamide

Cat. No.: B3175597
CAS No.: 95776-69-5
M. Wt: 202 g/mol
InChI Key: BMQYXKWACJEHJZ-UHFFFAOYSA-N
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Description

2-bromo-2,2-difluoro-N,N-dimethylacetamide is an organic compound with the molecular formula C4H6BrF2NO It is characterized by the presence of bromine and fluorine atoms attached to an acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2,2-difluoro-N,N-dimethylacetamide typically involves the reaction of 2,2-difluoro-N,N-dimethylacetamide with a brominating agent. One common method is the bromination of 2,2-difluoro-N,N-dimethylacetamide using bromine or a bromine-containing compound under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The brominating agent is added slowly to the reaction mixture to control the rate of reaction and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-bromo-2,2-difluoro-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1.1. Pharmaceutical Intermediates

BDFA is used as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce fluorinated groups into organic molecules is particularly valuable. For example, it has been employed in the synthesis of fluoroalkylated amines and other biologically active compounds, which often exhibit enhanced metabolic stability and bioactivity due to fluorination .

1.2. Agrochemical Synthesis

In agrochemistry, BDFA serves as a precursor for the development of new herbicides and pesticides. The incorporation of fluorine into agrochemical structures can significantly improve their efficacy and selectivity while reducing toxicity to non-target organisms . The compound's reactivity allows for straightforward modifications to create a variety of agrochemical agents.

2.1. Nucleophilic Substitution Reactions

BDFA participates in nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new amides or ethers. This reaction pathway is crucial for generating diverse chemical entities from a single precursor .

2.2. Radical Reactions

The compound can also engage in radical reactions, facilitating the formation of complex molecular architectures through radical coupling processes. This aspect is particularly useful in synthesizing polymers and advanced materials with tailored properties .

3.1. Synthesis of Fluorinated Compounds

A study demonstrated the use of BDFA in a radical-anion relay mechanism for fluoroalkylative alkylsulfonylation of alkenes, achieving moderate to high yields of desired products with significant chemoselectivity . This showcases BDFA's potential as a key reagent in developing novel fluorinated compounds.

3.2. Development of Agrochemicals

Research highlighted BDFA's role in synthesizing new herbicides that exhibit improved selectivity against target weeds while minimizing environmental impact . The fluorinated structure enhances the binding affinity to plant receptors, leading to more effective herbicidal action.

Mechanism of Action

The mechanism of action of 2-bromo-2,2-difluoro-N,N-dimethylacetamide involves its interaction with nucleophiles and electrophiles. The bromine atom is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various derivatives. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density on the acetamide structure .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N,N-dimethylacetamide: Similar structure but lacks the fluorine atoms.

    Ethyl bromodifluoroacetate: Contains a similar bromodifluoro group but has an ethyl ester instead of an acetamide.

    2,2-difluoro-N,N-dimethylacetamide: Lacks the bromine atom.

Uniqueness

2-bromo-2,2-difluoro-N,N-dimethylacetamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these atoms makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .

Biological Activity

Chemical Structure and Properties
2-bromo-2,2-difluoro-N,N-dimethylacetamide (CAS No: 95776-69-5) is an organic compound characterized by its molecular formula C4H6BrF2NOC_4H_6BrF_2NO. The structure includes a bromine atom and two fluorine atoms attached to an acetamide backbone, which contributes to its unique reactivity and potential biological applications.

Synthesis and Chemical Reactions

Synthesis Methods
The synthesis of this compound typically involves bromination of 2,2-difluoro-N,N-dimethylacetamide using bromine or a bromine-containing reagent. This process is generally conducted in inert solvents like dichloromethane or chloroform at controlled temperatures to optimize yield and minimize by-products.

Chemical Reactivity
The compound exhibits significant reactivity due to the presence of the bromine atom, which can be displaced by various nucleophiles. This allows for a range of chemical transformations, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by hydroxide, alkoxide, or amine groups.
  • Reduction: Can yield 2,2-difluoro-N,N-dimethylacetamide.
  • Oxidation: May produce different derivatives depending on the oxidizing agent used.

The biological activity of this compound is primarily attributed to its interaction with nucleophiles and electrophiles. The reactive bromine atom facilitates its engagement with various biomolecules, potentially leading to modifications that influence biological pathways. The fluorine atoms enhance the compound's stability and reactivity profile.

Case Studies and Experimental Evidence

Research has indicated that compounds with similar structures exhibit varying degrees of biological activity. For instance, studies on N,N-dimethylacetamide (DMAC), a related compound, have shown potential hepatotoxic effects and reproductive toxicity in animal models. These findings suggest that this compound may also present risks associated with exposure .

Table 1: Summary of Biological Effects Observed in Related Compounds

CompoundBiological EffectStudy Reference
N,N-DimethylacetamideHepatotoxicity in miceMastrangelo et al., 1993
N,N-DimethylacetamideReproductive toxicity in ratsOECD Report
2-Bromo-2,2-Difluoro-DMACPotential for nucleophilic interactionsBenchchem Research

Toxicological Profile

The toxicological assessment of similar compounds indicates that exposure can lead to adverse effects. For example:

  • Acute Toxicity: DMAC shows harmful effects via dermal and inhalation routes with LD50 values indicating significant toxicity levels .
  • Chronic Exposure: Long-term studies reveal potential carcinogenic effects; however, specific data on this compound remains limited and warrants further investigation.

Applications in Medicine and Industry

The compound is being explored for its potential applications as a pharmaceutical intermediate or active ingredient due to its unique chemical properties. Its role in synthesizing specialty chemicals highlights its importance in industrial applications as well .

Properties

IUPAC Name

2-bromo-2,2-difluoro-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF2NO/c1-8(2)3(9)4(5,6)7/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQYXKWACJEHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl bromodifluoroacetate (370 g, 1.82 mol) in 1000 mL of THF was added a solution of Me2NH in THF (2.0 M, 1000 mL, 2.0 mol). A slightly exothermic reaction occurred. The solution was stirred at room temperature overnight. The solvent was then carefully removed by distillation and the residue purified by rectification. The product was obtained as a colorless liquid (343 g, >99% pure by GC, 1.7 mol, 93% yield).
Quantity
370 g
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reactant
Reaction Step One
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0 (± 1) mol
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1000 mL
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1000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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